![molecular formula C16H20N2O3 B2799937 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine CAS No. 866040-46-2](/img/structure/B2799937.png)

1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

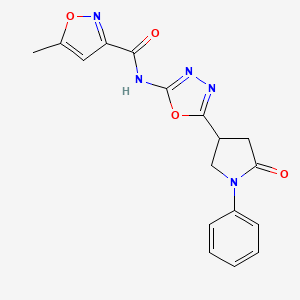

This compound is a small molecule . It has a similar structure to 4-(1,3-BENZODIOXOL-5-YLOXY)-2-[4-(1H-IMIDAZOL-1-YL)PHENOXY]-6-METHYLPYRIMIDINE . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It contains a benzodioxole group, a butynyl group, and a methylpiperazine group . The InChI code for this compound isInChI=1S/C16H20N2O3.2ClH/c1-17-7-9-18(10-8-17)6-2-3-11-19-14-4-5-15-16(12-14)21-13-20-15;;/h4-5,12H,6-11,13H2,1H3;2*1H . Physical And Chemical Properties Analysis

The compound has a molecular weight of 361.27 . The InChI key for this compound isPNEXDSNCFVDUHC-UHFFFAOYSA-N . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the literature.

Scientific Research Applications

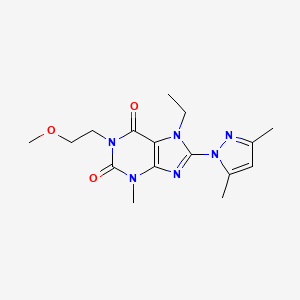

- Key Results : Two derivatives, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 , exhibited IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed cell cycle arrest at the S phase and apoptosis induction in CCRF-CEM cells .

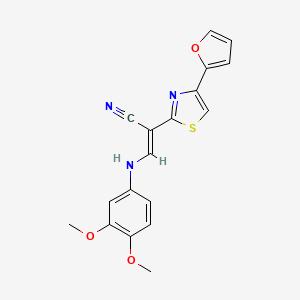

- Discovery : A notable tannin called phlorotannin 2-(4-(3,5-dihydroxyphenoxy)-3,5-dihydroxyphenoxy) benzene-1,3,5-triol (DDBT) demonstrated potent α-amylase inhibitory capacity with an IC50 value of 8.5 µM .

- Methods : Techniques such as X-ray crystallography and spectroscopic analysis (e.g., NMR, IR) can elucidate molecular conformations and interactions .

- Structure–Activity Relationships : Further studies can explore modifications to enhance anticancer efficacy while maintaining selectivity .

Anticancer Activity

Selective Inhibition of α-Amylase

Crystallography and Spectroscopy

Synthesis of Analogues

Synthetic Methodology

Mechanism of Action

Target of Action

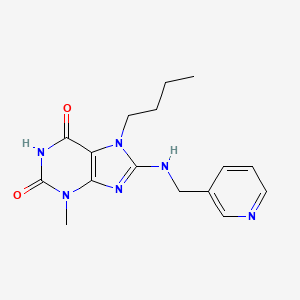

A structurally similar compound, 4-(1,3-benzodioxol-5-yloxy)-2-[4-(1h-imidazol-1-yl)phenoxy]-6-methylpyrimidine, is known to target nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a molecule that plays a crucial role in many physiological and pathological processes.

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets and cause changes at the molecular level .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, leading to downstream effects .

Result of Action

Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

properties

IUPAC Name |

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-17-7-9-18(10-8-17)6-2-3-11-19-14-4-5-15-16(12-14)21-13-20-15/h4-5,12H,6-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAXLKGCKGNMTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC#CCOC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2799855.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2799859.png)

![4-(4-ethoxyphenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2799860.png)

![Tert-butyl N-[(1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]carbamate](/img/structure/B2799862.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2799870.png)

![2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2799875.png)

![2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B2799877.png)